![molecular formula C6H5NO4 B351357 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid CAS No. 43077-77-6](/img/structure/B351357.png)
5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid
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Overview
Description
5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid is a chemical compound with the CAS Number: 43077-77-6 . It has a molecular weight of 155.11 and its IUPAC name is 5-hydroxy-4-oxo-1,4-dihydro-2-pyridinecarboxylic acid .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4, 5-Dihydroxy-pyridine-2-carboxylic acid with gaseous hydrochloric acid . The mixture is cooled in an ice bath and then heated to reflux for 2 hours . This procedure is repeated a further two times and then the mixture is heated for 24 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5NO4/c8-4-1-3 (6 (10)11)7-2-5 (4)9/h1,7H,2H2, (H,10,11) . The InChI key is FCBDMJVBFDRKBD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a light-yellow to brown powder or crystals .Scientific Research Applications
Antihypertensive Agents
The 1,4-dihydropyridine scaffold, which is a part of the “5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid” structure, has been used in the design and synthesis of promising antihypertensive agents . These agents are seen as viable alternatives to well-established dihydropyridine-based drugs such as amlodipine, felodipine, and nicardipine .
Gene Silencing Applications
Research has shown that 1,4-dihydropyridine derivatives can be used in the development of low-cost microfluidic gene synthesis, improving in vivo delivery of peptide nucleic acid (PNA), and studying the effect of neutral linkage between conformationally locked nucleotides for gene silencing applications .
Antiproliferative Activity
Benzopyran-4-ones, which are structurally related to 1,4-dihydropyridine, have shown significant antiproliferative activity against multi-drug resistant cancer cell lines .
Biodegradation
The “4,5-dihydroxypicolinic acid” or 3,6-dihydroxypicolinic acid (3,6DHPA) can be efficiently transformed to 2,5-dihydroxypyridine by the PicC enzyme of Bordetella bronchiseptica RB50 . This provides new insights into the biodegradation of picolinic acid by pathogens of Bordetella spp .
Anti-inflammatory Properties
The 4,5-diCQA isomer, which is structurally similar to “4,5-dihydroxypicolinic acid”, has been found to have anti-inflammatory properties . However, further research is needed to fully understand its anti-inflammatory characteristics .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4,5-dihydroxypicolinic acid is zinc finger proteins (ZFPs) . ZFPs play a crucial role in viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
4,5-dihydroxypicolinic acid works by binding to ZFPs, changing their structures, and disrupting zinc binding, thereby inhibiting function . This interaction with ZFPs leads to a disruption in the processes of viral replication and packaging .
Biochemical Pathways
The compound affects the pathway involving the interaction between ZFPs and zinc. By disrupting zinc binding, it inhibits the function of ZFPs, which are involved in viral replication and packaging . The downstream effects of this disruption are a decrease in viral replication and packaging, leading to an overall antiviral effect .
Pharmacokinetics
It is known that the compound has a molecular weight of 15511
Result of Action
The result of the compound’s action is its antiviral effect. It has been shown to be an anti-viral in vitro and in vivo . By inhibiting the function of ZFPs, it disrupts viral replication and packaging, leading to a decrease in viral activity .
properties
IUPAC Name |
5-hydroxy-4-oxo-1H-pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-4-1-3(6(10)11)7-2-5(4)9/h1-2,9H,(H,7,8)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYHFMYEZAGTBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50962881 |
Source
|
Record name | 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50962881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |
CAS RN |
43077-77-6 |
Source
|
Record name | 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50962881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxy-4-oxo-1H-pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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